

Application Notes and Protocols for 2-Ethyl-6-methylpyrazine in Food Manufacturing

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Compound of Interest

Compound Name: 2-Ethyl-6-methylpyrazine

Cat. No.: B077461

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **2-Ethyl-6-methylpyrazine** (FEMA Number 3919), a key flavoring agent used in the food industry. This document details its chemical properties, flavor profile, regulatory status, and applications. Furthermore, it provides detailed experimental protocols for its quantification and sensory analysis, along with an overview of its formation and perceptual pathways.

Chemical and Physical Properties

2-Ethyl-6-methylpyrazine is a heterocyclic organic compound that contributes significantly to the flavor profile of many cooked and roasted foods.^{[1][2]} It is a colorless to pale yellow liquid with a characteristic roasted, nutty, and baked potato aroma.^{[1][3]}

Property	Value	Reference
Chemical Name	2-Ethyl-6-methylpyrazine	[2]
Synonyms	2-Methyl-6-ethylpyrazine	[2]
CAS Number	13925-03-6	[2]
Molecular Formula	C ₇ H ₁₀ N ₂	[2]
Molecular Weight	122.17 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Roasted, baked potato	[1][4]
Boiling Point	54-57 °C @ 11 Torr	[1]
Flash Point	62.7 °C	[1]
Solubility	Soluble in water and organic solvents	[3]
Specific Gravity	0.967-0.980 @ 25°C	[5]

Flavor Profile and Applications

2-Ethyl-6-methylpyrazine is prized for its potent and versatile flavor profile, which is often described as nutty, roasted, and reminiscent of baked potatoes. It is a key component of the aroma of many thermally processed foods, including:

- Baked Goods: Imparts a freshly baked, toasty aroma to bread, crackers, and other baked products.[5][6]
- Meat Products: Enhances the savory and roasted notes in cooked meats.[5]
- Confectionery: Contributes to the flavor of chocolate, cocoa, and nut-based confections.[5]
- Beverages: Used in non-alcoholic and alcoholic beverages to add roasted and nutty notes. [5] It has been identified as a significant contributor to the roasted attributes in soy sauce.[7]
- Snack Foods: Provides a savory, roasted flavor to products like potato chips and popcorn.

Regulatory Status and Usage Levels

2-Ethyl-6-methylpyrazine is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).^{[6][8][9]} It has also been evaluated and deemed safe for its intended use as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).^{[3][10]}

Food Category	Typical Usage Level (ppm)	Maximum Usage Level (ppm)	Reference
Baked Goods	3.0	6.0	^[11]
Non-alcoholic Beverages	1.0	3.0	^[11]
Alcoholic Beverages	0.1	1.0	^[5]
Frozen Dairy	2.0	3.0	^[5]
Soft Candy	2.0	5.0	^[5]

Experimental Protocols

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of **2-Ethyl-6-methylpyrazine** in a food matrix. The methodology is adapted from established procedures for similar pyrazine compounds.^{[12][13]}

Objective: To accurately determine the concentration of **2-Ethyl-6-methylpyrazine** in a food sample.

Materials:

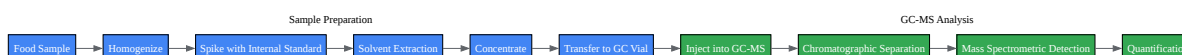
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- SPME autosampler (optional, for headspace analysis)

- Analytical balance
- Vortex mixer
- Centrifuge
- Headspace vials
- **2-Ethyl-6-methylpyrazine** standard
- Internal standard (e.g., 2,3,5-trimethylpyrazine-d9)
- Solvents (e.g., dichloromethane, methanol)
- Anhydrous sodium sulfate

Procedure:

- Sample Preparation (Liquid-Liquid Extraction):
 1. Homogenize 5 g of the food sample.
 2. Spike the sample with a known concentration of the internal standard.
 3. Extract the sample with 10 mL of dichloromethane three times.
 4. Combine the organic extracts and dry over anhydrous sodium sulfate.
 5. Concentrate the extract to 1 mL under a gentle stream of nitrogen.
 6. Transfer the extract to a GC vial for analysis.
- Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):[\[6\]](#)
 1. Place 2 g of the homogenized food sample into a 20 mL headspace vial.
 2. Add a known amount of the internal standard.

3. Seal the vial and incubate at 60°C for 30 minutes to allow for equilibration of volatiles in the headspace.
 4. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
- GC-MS Analysis:
 - GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
 - Inlet Temperature: 250°C
 - Oven Program: Start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - MS Transfer Line Temperature: 280°C
 - Ion Source Temperature: 230°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for **2-Ethyl-6-methylpyrazine** (e.g., m/z 122, 107, 94) and the internal standard.
 - Quantification:
 - Create a calibration curve using standards of **2-Ethyl-6-methylpyrazine** of known concentrations.
 - Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.



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Caption: Workflow for Quantitative Analysis of **2-Ethyl-6-methylpyrazine**.

Sensory Evaluation Protocol

This protocol describes a method for assessing the sensory characteristics of **2-Ethyl-6-methylpyrazine** in a food system.

Objective: To characterize the flavor profile and determine the detection threshold of **2-Ethyl-6-methylpyrazine**.

Materials:

- Trained sensory panel (8-12 members)
- Odor-free testing booths
- Sample cups with lids
- Base food matrix (e.g., water, unsalted cracker dough)
- **2-Ethyl-6-methylpyrazine** solutions of varying concentrations
- Data collection software or ballots

Procedure:

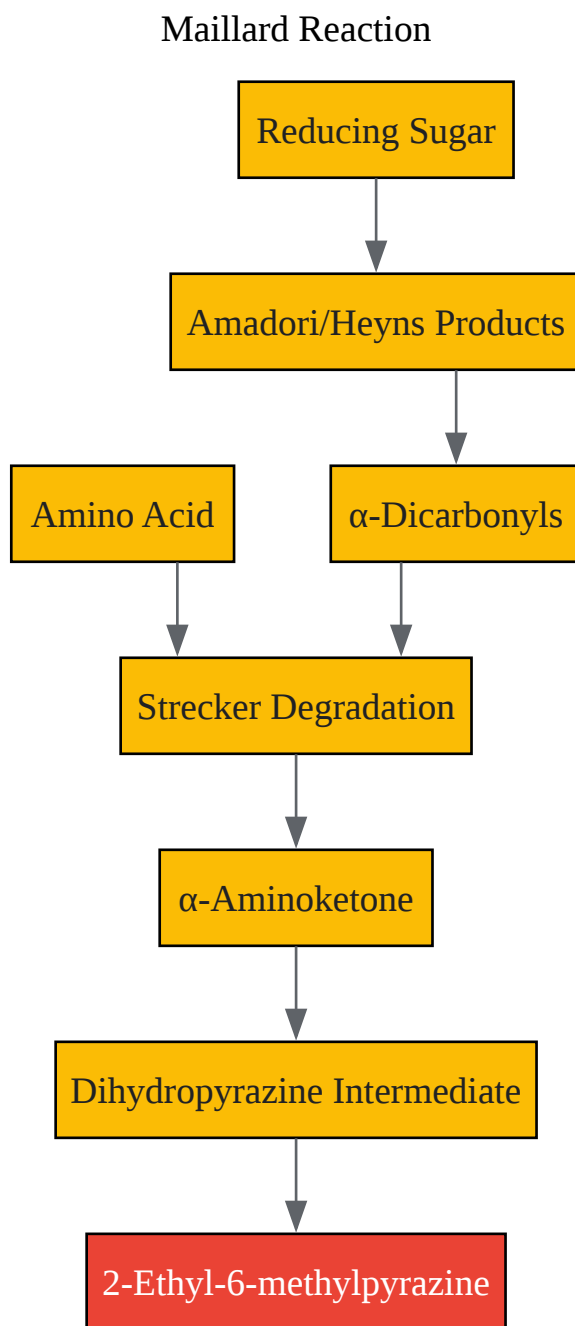
- Panelist Training:
 - Familiarize panelists with the aroma of **2-Ethyl-6-methylpyrazine** and reference standards for nutty, roasted, and potato-like aromas.
 - Train panelists to rate the intensity of these attributes on a standardized scale.
- Detection Threshold Determination (ASTM E679 - Ascending Forced-Choice):
 - Prepare a series of dilutions of **2-Ethyl-6-methylpyrazine** in the base matrix.

- Present panelists with three samples, two of which are the blank matrix and one contains a low concentration of the pyrazine.
- Ask panelists to identify the "odd" sample.
- Gradually increase the concentration until the panelist can reliably detect the difference.
- The group threshold is calculated as the geometric mean of the individual thresholds.
- Descriptive Analysis:
 - Prepare samples of the food matrix with and without a known concentration of **2-Ethyl-6-methylpyrazine**.
 - Ask panelists to rate the intensity of key flavor attributes (e.g., roasted, nutty, baked potato, earthy) for each sample.
 - Analyze the data to create a sensory profile of the food with the added flavoring agent.

Formation and Signaling Pathways

Formation Pathway: The Maillard Reaction

Pyrazines, including **2-Ethyl-6-methylpyrazine**, are primarily formed in food during thermal processing through the Maillard reaction.^{[5][6]} This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures. The key steps leading to pyrazine formation involve the Strecker degradation of amino acids.^[4]

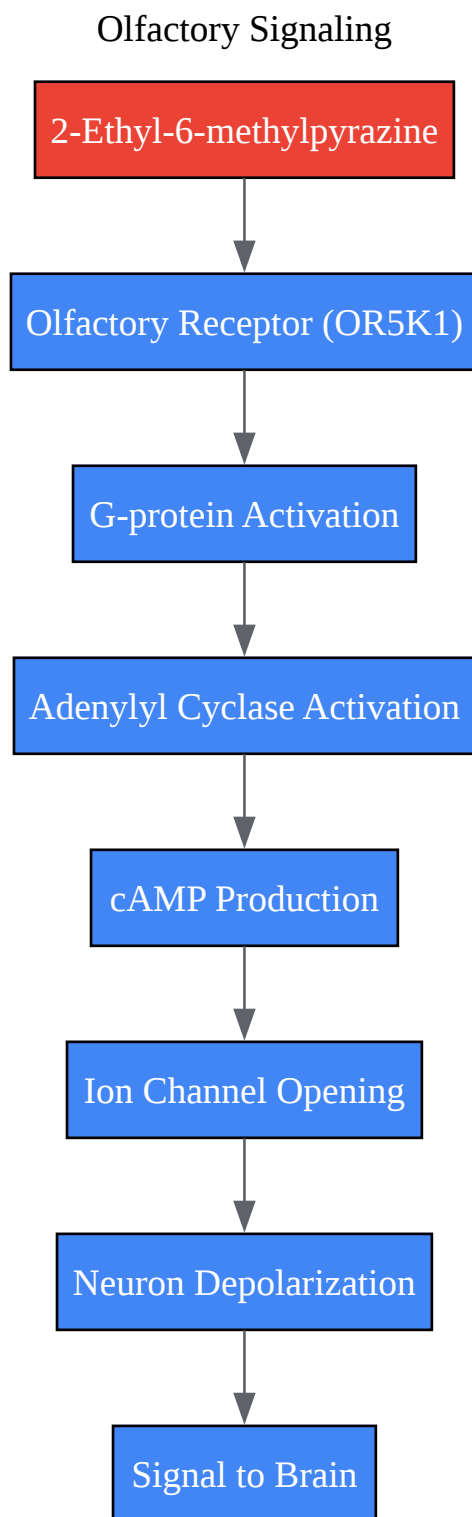


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Caption: Simplified Maillard Reaction Pathway for Pyrazine Formation.

Olfactory Signaling Pathway

The perception of pyrazine aromas is initiated by the binding of these volatile compounds to specific olfactory receptors in the nasal epithelium. Research has identified the human olfactory receptor OR5K1 as a key receptor for a broad range of pyrazines.^{[14][15][16][17]} The binding of a pyrazine molecule to this G-protein coupled receptor triggers an intracellular signaling cascade, leading to the generation of a nerve impulse that is transmitted to the brain and interpreted as a specific aroma.



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Caption: Olfactory Signaling Pathway for Pyrazine Perception.

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